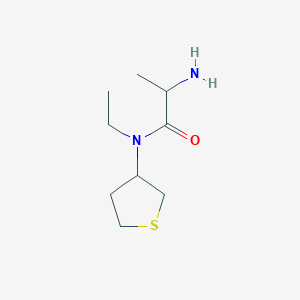

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-ethyl-N-(thiolan-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHWOOHXMPBBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a heterocyclic compound notable for its unique structure, which includes an amino group, an ethyl substituent, and a tetrahydrothiophenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.

The synthesis of this compound can be achieved through several methods, which allow for the production of the compound with varying degrees of complexity and yield. The presence of nitrogen and sulfur in its structure contributes to its diverse chemical reactivity and potential applications in drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Studies have shown that it can interact with specific biological targets, which is crucial for understanding its mechanism of action. These interactions are essential for optimizing the compound's therapeutic potential.

2. Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For example, related compounds with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria .

3. Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. Analogues with similar structures have been reported to inhibit tumor growth and selectively target cancer cells .

Case Studies

Several studies have documented the biological activity of compounds structurally related to this compound:

Research Findings

Research has highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : Understanding how this compound interacts at a molecular level with various biological targets is crucial for its development as a therapeutic agent.

- Therapeutic Potential : The versatility in its biological activity suggests potential applications in treating infections and cancer, warranting further investigation into its pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex pharmaceutical compounds. Its structural characteristics enable it to participate in various chemical reactions, leading to the development of derivatives with enhanced biological activities. Research has indicated that 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide exhibits significant biological activity, making it a candidate for further exploration in drug development.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining amines with carbonyl compounds.

- Heterocyclic Chemistry : Utilizing tetrahydrothiophene derivatives to introduce sulfur into the structure.

- Functionalization : Modifying existing compounds to enhance biological activity.

These synthetic routes allow for the production of this compound with varying complexities and yields.

Biological Research

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Studies have shown that this compound may interact with various receptors and enzymes, suggesting potential therapeutic applications.

Biological Activities

Preliminary studies have indicated that this compound may possess:

- Antimicrobial Properties : Effective against various bacterial strains.

- Cytotoxic Effects : Potential applications in cancer therapy due to its ability to inhibit tumor cell growth.

Case Studies and Research Findings

Recent studies have provided insights into the potential applications of this compound:

Enzyme Interaction Studies

Research has demonstrated significant inhibition rates of specific enzymes related to metabolic disorders, suggesting its potential as a therapeutic agent in metabolic regulation.

Receptor Binding Assays

Studies involving receptor binding assays have shown that this compound can effectively bind to receptors associated with pain and inflammation, indicating its potential utility in pain management therapies.

Antimicrobial Activity

Preliminary investigations have revealed antimicrobial properties against various bacterial strains, warranting further exploration into its application as an antibiotic or adjunct therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Structural Features and Electronic Effects

- Tetrahydrothiophene vs. In contrast, the tetrahydrofuran analog () replaces sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity .

- N-Substituents : The N-ethyl group in the target compound enhances lipophilicity compared to N-methyl derivatives (e.g., N-Methyl Propanamide, ). The bulky tetrahydrothiophen-3-yl group may sterically hinder interactions with off-target receptors compared to smaller substituents like thiophen-3-ylmethyl () .

Pharmacokinetic and Pharmacodynamic Properties

- Anticonvulsant Activity: Propanamides with amino groups (e.g., 2-amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide, ) are linked to neuronal membrane interactions, sodium channel modulation, and anticonvulsant effects . The target compound’s amino group at the 2-position may similarly disrupt sodium permeability.

- Metabolic Stability : The tetrazole-containing analog () exhibits increased half-life due to bioisosteric replacement of carboxylic acids, whereas the target compound’s tetrahydrothiophene ring may resist CYP450-mediated oxidation .

Physicochemical Properties

- Solubility and Lipophilicity : The target compound’s calculated molecular weight (~218 g/mol) and moderate lipophilicity (inferred from ethyl and tetrahydrothiophene groups) suggest balanced blood-brain barrier penetration, contrasting with highly lipophilic analogs like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(tetrazol-5-yl)propanamide (335 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.